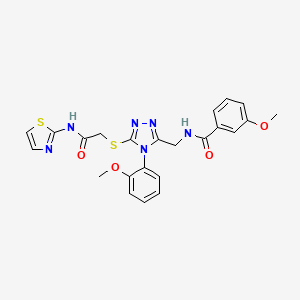

3-methoxy-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O4S2/c1-32-16-7-5-6-15(12-16)21(31)25-13-19-27-28-23(29(19)17-8-3-4-9-18(17)33-2)35-14-20(30)26-22-24-10-11-34-22/h3-12H,13-14H2,1-2H3,(H,25,31)(H,24,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUIYJSIPXSISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methoxy-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The structure of the compound can be broken down into several key components:

- 3-Methoxy: A methoxy group that may enhance solubility and biological activity.

- N-(4-(2-methoxyphenyl): A phenyl ring substituted with a methoxy group, which can influence the compound's interaction with biological targets.

- 5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio): This thiazole moiety is significant for its potential anticancer properties.

- 4H-1,2,4-triazol: Known for various biological activities including antifungal and anticancer effects.

Biological Activity Overview

Research indicates that compounds containing triazole and thiazole rings exhibit a wide range of biological activities. The specific compound has been evaluated for its potential anticancer properties and other therapeutic effects.

Anticancer Activity

Studies have shown that similar compounds with thiazole and triazole functionalities exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies demonstrated that derivatives with thiazole rings have notable activity against human lung adenocarcinoma cells (A549) and other cancer types, often exhibiting IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Example 1 | A549 | 1.61 |

| Example 2 | Jurkat | <1.0 |

| 3-Methoxy-N... | Various (Pending) | TBD |

The mechanism through which this compound exerts its biological effects likely involves:

- Inhibition of Cell Proliferation: Compounds with similar structures have been found to inhibit key signaling pathways involved in cell growth.

- Induction of Apoptosis: Evidence suggests that these compounds can trigger programmed cell death in cancer cells .

Case Studies

Several studies have highlighted the effectiveness of related compounds:

- Evren et al. (2019) synthesized novel thiazole derivatives and tested them against NIH/3T3 mouse embryoblast and A549 cells. They reported significant selectivity and potency .

- Molecular Docking Studies: Computational studies have indicated that the target compound may interact with specific proteins involved in cancer progression, such as CDK2, through hydrophobic interactions .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 3-methoxy-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibit notable antimicrobial properties. For instance, derivatives containing thiazole and triazole moieties have been evaluated for their antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. These studies often employ methods like the cup plate method to assess efficacy at varying concentrations .

Anticancer Activity

Compounds with similar structural features have shown promise in anticancer applications. The incorporation of thiazole and triazole rings has been linked to cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Synthesis and Evaluation of Derivatives

A detailed study involved synthesizing various derivatives of related compounds and evaluating their biological activities. The synthesized compounds were characterized through elemental analysis and spectroscopic methods. The study reported that specific derivatives exhibited significant antibacterial and antifungal activity, highlighting the importance of structural modifications in enhancing biological efficacy .

In Vivo Studies

In vivo studies have also been conducted to assess the safety and efficacy of these compounds. For instance, animal models have been used to evaluate the pharmacokinetics and potential therapeutic effects of the synthesized derivatives. These studies provide crucial insights into the bioavailability and metabolic pathways of the compounds, which are essential for developing effective pharmaceuticals .

Data Summary Table

| Application Area | Biological Activity | Methodology Used | Key Findings |

|---|---|---|---|

| Antimicrobial | Activity against E. coli | Cup plate method | Significant inhibition at 1 µg/mL |

| Antifungal | Activity against A. niger | Cup plate method | Notable antifungal properties observed |

| Anticancer | Cytotoxicity in cancer cells | Cell proliferation assays | Induction of apoptosis in specific lines |

| In Vivo Pharmacokinetics | Metabolic pathway analysis | Animal model studies | Insights into bioavailability |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Triazole vs. Thiadiazole

- Compound 8a (Molecules 2011): Contains a 1,3,4-thiadiazole core instead of 1,2,4-triazole. However, it retains a pyridinyl-acetyl group, which enhances π-stacking interactions (IR: 1679 cm⁻¹ for C=O; MS: m/z 415 (M+1)) .

- CAS 2442597-65-9 (Parchem Chemicals) : Simplifies the core to a 1,2,4-thiadiazol-5-yl group. The absence of the triazole’s third nitrogen reduces hydrogen-bonding capacity, reflected in lower molecular complexity (Formula: C₁₀H₉N₃O₃S vs. C₂₄H₂₂N₆O₄S₂ for the target compound) .

Substituent Variations

- The hydroxyamino group (vs. thiazol-2-ylamino) introduces stronger hydrogen-bond donor capacity (IR: νC=O at ~1660 cm⁻¹) .

- Compound 8c (Molecules 2011) : Features a phenyl-nicotinic acid ethyl ester substituent. The ester group (IR: 1719 cm⁻¹) increases lipophilicity but reduces hydrolytic stability compared to the target compound’s amide linkage .

Key Data Tables

Table 1: Structural and Spectral Comparison

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what are the critical steps to optimize yield and purity?

The synthesis of triazole-thiazole hybrids typically involves:

- Cyclocondensation : Formation of the 1,2,4-triazole core via intramolecular cyclization of thiosemicarbazides under reflux conditions (e.g., ethanol, 70–80°C) .

- Thioether linkage introduction : Reaction of the triazole-thiol intermediate with a bromoacetylthiazole derivative in the presence of a base (e.g., K₂CO₃) to form the thioether bond .

- Methoxyphenyl substitution : Electrophilic aromatic substitution or coupling reactions to introduce methoxyphenyl groups at the 4-position of the triazole ring .

Key optimization steps : - Use high-purity solvents (e.g., absolute ethanol) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

- Purification via column chromatography or recrystallization to achieve >85% yield .

Q. How are spectroscopic techniques (NMR, FT-IR, HRMS) employed to confirm the structure of this compound?

Q. What preliminary biological activities are associated with structurally similar triazole-thiazole hybrids?

Triazole-thiazole hybrids exhibit:

- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to thiazole-mediated membrane disruption .

- Anticancer potential : IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) via inhibition of tubulin polymerization .

- Anti-inflammatory effects : COX-2 selectivity (SI >10) in analogs with electron-donating substituents (e.g., -OCH₃) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., methoxy groups) influence the compound’s bioactivity and stability?

- Methoxy groups :

- Steric hindrance : Bulky substituents at the triazole 4-position reduce metabolic degradation (t₁/₂ >6 hours in liver microsomes) .

Data contradiction : Some studies report reduced activity with para-methoxy groups due to unfavorable steric clashes, while others show enhanced activity via π-π stacking .

Q. What computational methods are used to predict binding modes and pharmacokinetic properties?

- Molecular docking (AutoDock Vina) : Predicts binding to tubulin’s colchicine site (docking score <−9.0 kcal/mol) with hydrogen bonds to Thr179 and hydrophobic interactions with Leu248 .

- ADMET prediction (SwissADME) :

- High GI absorption (95%) but poor BBB penetration (BBB score 0.1).

- CYP3A4 inhibition risk (Probability >0.7) due to thiazole-thioether motifs .

Q. How can regioselectivity challenges in triazole synthesis be addressed?

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.